8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a fluorobenzoyl group adds to its reactivity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled conditions to ensure the correct formation of the spiro structure.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction. This involves reacting the spirocyclic core with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Modifications and Purification: The final compound is purified through recrystallization or chromatography techniques to obtain the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the spirocyclic core. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its spirocyclic structure and fluorobenzoyl group, which can mimic certain biological molecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The fluorobenzoyl group is known for enhancing the bioavailability and metabolic stability of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions, while the spirocyclic core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-(4-Chlorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl
- 8-(3-(4-Methylbenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl
Uniqueness
Compared to similar compounds, 8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
102504-25-6 |
---|---|
Molecular Formula |
C19H26ClFN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C19H25FN2O3.ClH/c1-14-19(25-18(24)21(14)2)9-12-22(13-10-19)11-3-4-17(23)15-5-7-16(20)8-6-15;/h5-8,14H,3-4,9-13H2,1-2H3;1H |
InChI Key |
XILOGGVQEWBPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N1C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.